molecular formula C14H22ClNO B5266412 N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride

N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride

Cat. No.: B5266412
M. Wt: 255.78 g/mol
InChI Key: DMQABXHDNRBFEC-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride is a compound that belongs to the class of amines. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound is a tertiary amine, meaning the nitrogen atom is bonded to three organic substituents. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-prop-2-enylphenol with ethylene oxide to form 2-(4-methyl-2-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with ethylamine under basic conditions to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its original amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and other amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The original amine form.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(3-methylphenoxy)ethanamine;hydrochloride
  • N-ethyl-2-(4-methylphenoxy)ethanamine;hydrochloride
  • N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine

Uniqueness

N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-4-6-13-11-12(3)7-8-14(13)16-10-9-15-5-2;/h4,7-8,11,15H,1,5-6,9-10H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQABXHDNRBFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=C(C=C1)C)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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